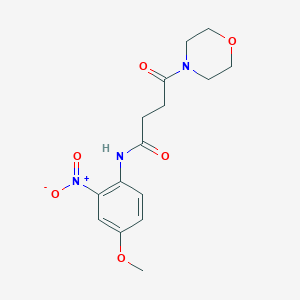
N-(4-methoxy-2-nitrophenyl)-4-(4-morpholinyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-4-(4-morpholinyl)-4-oxobutanamide, commonly known as MNBA, is a chemical compound that has been widely used in scientific research for its varied applications. MNBA is a synthetic compound that belongs to the class of amides and is used in the study of biochemical and physiological processes.
Wirkmechanismus
MNBA's mechanism of action is primarily through the inhibition of enzymes, particularly AChE. MNBA binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an increase in its concentration. This increase in acetylcholine concentration can lead to improved cognitive function and has been linked to the potential treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
MNBA's biochemical and physiological effects are primarily related to its inhibition of enzymes. MNBA inhibits AChE activity, leading to an increase in acetylcholine concentration. This increase in acetylcholine can lead to improved cognitive function and has been linked to the potential treatment of Alzheimer's disease. MNBA has also been shown to inhibit the growth of various cancer cell lines, potentially leading to the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MNBA's advantages for lab experiments include its ability to inhibit enzymes, particularly AChE, and its potential for the development of new drugs for various diseases. MNBA's limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For MNBA research include the development of new MNBA derivatives with improved efficacy and reduced toxicity, the study of MNBA's potential for the treatment of other diseases, and the investigation of MNBA's mechanism of action. Additionally, MNBA's potential for use in drug delivery systems and its potential as a biosensor make it an exciting area of research for the future.
Synthesemethoden
MNBA can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure MNBA. The purity of MNBA can be determined through various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
MNBA has been widely used in scientific research for its varied applications. One of its primary applications is in the study of enzyme inhibition, particularly the inhibition of acetylcholine esterase (AChE). AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. The inhibition of AChE has been linked to various neurological disorders, including Alzheimer's disease. MNBA has been shown to inhibit AChE activity and has been used in the development of potential Alzheimer's disease drugs.
MNBA has also been used in the study of other enzyme inhibition pathways, including the inhibition of butyrylcholine esterase, carbonic anhydrase, and urease. Additionally, MNBA has been used in the development of potential anti-cancer drugs, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-23-11-2-3-12(13(10-11)18(21)22)16-14(19)4-5-15(20)17-6-8-24-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNNTHEFOPMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)

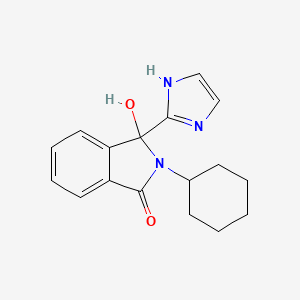
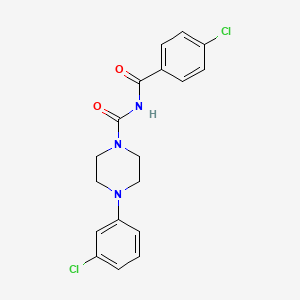

![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)
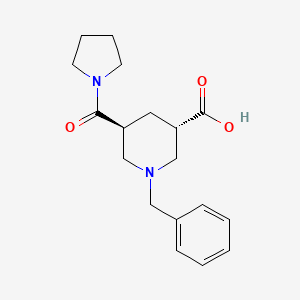
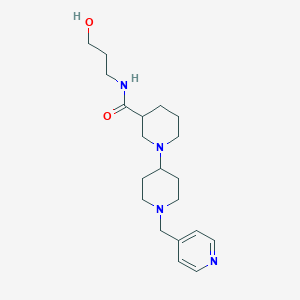
![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)